molecular formula C7H7NO3S B1631257 Methyl 2-acetylthiazole-4-carboxylate CAS No. 76275-87-1

Methyl 2-acetylthiazole-4-carboxylate

Cat. No.: B1631257
CAS No.: 76275-87-1
M. Wt: 185.2 g/mol
InChI Key: NKGHYFIJEUOADI-UHFFFAOYSA-N
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Description

Methyl 2-acetylthiazole-4-carboxylate: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Synthesis: A common method involves the reaction of 2-aminothiazole with acetic anhydride and methyl chloroformate. The reaction is typically carried out under reflux conditions in the presence of a base such as pyridine.

    Stepwise Synthesis: Another approach involves the initial formation of 2-acetylthiazole, which is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield methyl 2-acetylthiazole-4-carboxylate.

Industrial Production Methods: Industrial production often employs the one-pot synthesis method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-acetylthiazole-4-carboxylate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can yield thiazolidine derivatives, which are useful intermediates in various synthetic pathways.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Methyl 2-acetylthiazole-4-carboxylate is used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Synthetic Intermediates: It serves as a building block in the synthesis of more complex thiazole derivatives.

Biology and Medicine:

    Antimicrobial Agents: Thiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

    2-Methylthiazole-4-carboxylic acid: Similar in structure but lacks the acetyl group, affecting its reactivity and applications.

    Ethyl 2-acetylthiazole-4-carboxylate: The ethyl ester variant, which may have different solubility and reactivity profiles.

    Thiazole-4-carboxylic acid: Lacks both the methyl and acetyl groups, making it less versatile in certain synthetic applications.

Uniqueness: Methyl 2-acetylthiazole-4-carboxylate is unique due to the presence of both the acetyl and methyl ester groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis

Properties

IUPAC Name

methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)6-8-5(3-12-6)7(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHYFIJEUOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466476
Record name Methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76275-87-1
Record name Methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-acetyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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